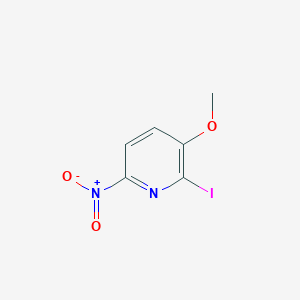

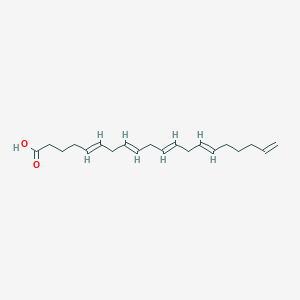

2-Iodo-3-methoxy-6-nitropyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

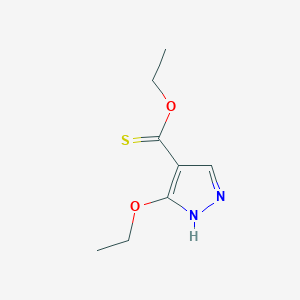

2-Iodo-3-methoxy-6-nitropyridine (2IM6NP) is an organic compound with a wide range of applications in the fields of chemistry, biology, and medicine. It is a highly reactive compound, which is why it has been extensively studied in the past few decades. 2IM6NP has been found to have a wide range of biological and physiological effects, and has been used in a number of laboratory experiments. In

Scientific Research Applications

Synthesis of Nitroanilines and Nitropyridines

2-Iodo-3-methoxy-6-nitropyridine serves as a precursor in the synthesis of various nitro compounds, crucial in chemistry, biology, and material sciences. Notably, it facilitates the creation of nitropyridines and nitroanilines, which are key intermediates in producing biologically active compounds for pharmaceutical and agrochemical purposes. A significant method involves a three-component ring transformation (TCRT) of dinitropyridone with ketones and ammonium acetate as the nitrogen source, leading to the formation of 6-arylated 3-nitropyridines alongside diazabicyclo compounds. This approach also applies to cycloalkanones and α,β-unsaturated ketones, yielding cycloalka[b]pyridines and 6-alkynylated/alkenylated pyridines, respectively. Additionally, the protocol facilitates the synthesis of N,N,2,6-tetrasubstituted nitroanilines, demonstrating the compound's versatility and utility in synthesizing structurally diverse nitro derivatives (Le & Nishiwaki, 2018).

Vibrational Spectroscopy and Structural Analysis

The molecule has undergone conformational analysis through density functional theory (DFT) calculations, highlighting its vibrational spectra and structural characteristics. Studies have simulated the vibrational spectra both theoretically and experimentally, with assignments based on potential energy distribution calculations. The analysis of its electronic properties, natural bond orbital, and Mulliken atomic charge distribution confirms intramolecular charge transfers and interactions. This extensive investigation into the molecule's vibrational and structural properties underlines its potential in biomedical applications and as a candidate for designing new optical materials due to its considerable non-linear optical (NLO) activity (Premkumar et al., 2015).

Nucleophilic Aromatic Substitution

Research on this compound has contributed to the understanding of nucleophilic aromatic substitution reactions, particularly in the context of radiofluorination. Studies focusing on the substitution by [18F]fluoride have shed light on the reaction's efficiency, significantly impacting the development of radiolabeled compounds for use in positron emission tomography (PET) imaging. The results from these investigations provide valuable insights into the effects of substituents on the aromatic nucleophilic substitution reactions, facilitating the efficient synthesis of [18F]fluoropyridines, which are valuable in the field of nuclear medicine and molecular imaging (Malik et al., 2010).

Mechanism of Action

The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Safety and Hazards

properties

IUPAC Name |

2-iodo-3-methoxy-6-nitropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IN2O3/c1-12-4-2-3-5(9(10)11)8-6(4)7/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUOMLXGCXDZKAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)[N+](=O)[O-])I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60552934 |

Source

|

| Record name | 2-Iodo-3-methoxy-6-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60552934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

115170-07-5 |

Source

|

| Record name | 2-Iodo-3-methoxy-6-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60552934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[6-Hydroxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-7-yl]ethanone](/img/structure/B47753.png)

![(2Z)-2-[(E)-3-(3,3-Dimethyl-1-octylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-octylindole;iodide](/img/structure/B47779.png)

![3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B47783.png)